molecular formula C17H16BrN5O B4460704 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(2-phenylethyl)acetamide

2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B4460704
M. Wt: 386.2 g/mol
InChI Key: BTIXCORBMZLHRE-UHFFFAOYSA-N
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Description

2-[5-(5-Bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(2-phenylethyl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core linked to a 5-bromopyridin-3-yl moiety and an N-(2-phenylethyl)acetamide side chain. This structure combines aromatic, electron-withdrawing (bromine), and hydrogen-bonding functional groups, making it a candidate for diverse biological applications, including enzyme inhibition or receptor modulation. The bromopyridine group enhances electrophilicity and binding affinity to biomolecular targets, while the phenylethyl substituent may influence lipophilicity and membrane permeability .

Properties

IUPAC Name

2-[3-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-5-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O/c18-14-8-13(10-19-11-14)17-21-15(22-23-17)9-16(24)20-7-6-12-4-2-1-3-5-12/h1-5,8,10-11H,6-7,9H2,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIXCORBMZLHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=NC(=NN2)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(2-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of the bromopyridine derivative. The bromopyridine can be synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The triazole ring is then introduced via a cyclization reaction involving hydrazine and an appropriate nitrile . Finally, the phenylethylacetamide group is attached through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromopyridine moiety can yield bromopyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(2-phenylethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The bromopyridine moiety can bind to certain enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Linker Modifications : Thioether/sulfanyl groups (VUAA1, ) improve stability but reduce polarity compared to the target compound’s acetamide .
  • Substituent Effects : Bulky groups like 4-butylphenyl (OLC15) enhance hydrophobic interactions but may reduce solubility .

Physicochemical Properties

  • Lipophilicity : The phenylethyl group in the target compound increases logP compared to cyclopentyl analogs (), favoring blood-brain barrier penetration .
  • Molecular Weight : Derivatives exceeding 500 g/mol (e.g., ’s compound at 541.79 g/mol) may face bioavailability challenges, whereas the target compound (~427 g/mol) aligns with Lipinski’s rules .

Biological Activity

The compound 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(2-phenylethyl)acetamide , identified by its CAS number 1018148-71-4 , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H13BrN6OC_{15}H_{13}BrN_6O with a molecular weight of 373.21 g/mol . The structure features a bromopyridine moiety linked to a triazole ring, which is further connected to an acetamide group. This unique structure may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds containing triazole rings often exhibit enzyme inhibition properties. For instance, the compound has been investigated for its ability to inhibit specific enzymes involved in cancer cell proliferation and motility.

Enzyme Inhibition

The compound's mechanism includes:

  • Inhibition of Mitotic Kinesins : Similar compounds have shown potential in inhibiting kinesins like HSET (KIFC1), which are crucial for centrosome clustering in cancer cells. This inhibition can lead to multipolar spindle formation and subsequent cell death in cancerous cells .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits micromolar to nanomolar potency against various cancer cell lines. For example:

  • Cell Viability Assays : Studies report IC50 values in the range of 2.7 μM to 7.1 μM for inhibiting HSET ATPase activity, indicating competitive inhibition against ATP .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may also possess antimicrobial properties. The structural components allow for interaction with microbial enzymes, potentially leading to bacterial growth inhibition .

Case Studies

Several case studies have highlighted the potential of this compound in treating various conditions:

  • Cancer Treatment : In a study involving human colon cancer cell lines, treatment with the compound resulted in a significant increase in multipolar mitoses, indicating effective disruption of normal mitotic processes .
  • Diabetes Research : Related compounds have been studied for their ability to inhibit α-glucosidase, an enzyme relevant for glucose metabolism, suggesting potential applications in diabetes management.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds.

Compound NameStructureBiological ActivityIC50 Values
Compound AStructure AHSET Inhibitor2.7 μM
Compound BStructure Bα-glucosidase Inhibitor10 μM
Compound CStructure CAntimicrobial5 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(2-phenylethyl)acetamide
Reactant of Route 2
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(2-phenylethyl)acetamide

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